REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:14])[CH:6]=[C:7]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])[CH:8]=1.Cl[CH2:16][CH2:17][C:18](Cl)([CH3:20])[CH3:19].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH2:10][CH:11]([CH3:12])[CH3:13])[CH:6]=[C:5]2[C:4]=1[CH:16]=[CH:17][C:18]([CH3:20])([CH3:19])[O:14]2 |f:3.4.5|
|
Name
|
3-methoxy-5-isobutoxy-phenol
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OCC(C)C)O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClCCC(C)(C)Cl
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C(=C(C1=O)C#N)C#N)=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CC(OC2=CC(=C1)OCC(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |